molecular formula C23H16FNO3 B3887047 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3887047
M. Wt: 373.4 g/mol
InChI Key: SEERVJRHIZOEMS-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H16FNO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11142153 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reaction Synthesis

A significant application of this compound is in the one-pot synthesis of novel derivatives. Alizadeh, Rezvanian, and Zhu (2007) explored a multicomponent reaction that produced various 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing the compound's versatility in synthesizing highly functionalized compounds with potential in various chemical applications (Alizadeh, Rezvanian, & Zhu, 2007).

Antiandrogen Activity Exploration

In the realm of pharmacology, Caboni et al. (2014) discovered a derivative, 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one, as a novel non-ligand binding pocket antagonist of the androgen receptor, suggesting its potential use in drug development for hormone-related therapies (Caboni et al., 2014).

Crystal and Molecular Structure Studies

Aliev et al. (2003) investigated a derivative, 1-benzyl-4-benzoyl-5-phenyl-2,3-dihydro-2,3-pyrroledione, reacting with ketene diethylacetal, forming a complex whose crystal and molecular structure was studied using X-ray diffraction. This research highlights the compound's role in understanding complex molecular structures and interactions, potentially useful in material science and chemistry (Aliev et al., 2003).

Synthesis of Metal Complexes

Akbas et al. (2008) demonstrated the synthesis of various metal complexes using a derivative, 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one. This indicates the compound's application in the synthesis of metal complexes, which can be crucial in catalysis, material science, and potentially in pharmacology (Akbas, Sonmez, Anıl, & Aslanoğlu, 2008).

Spiro Heterocyclization

Dubovtsev, Dmitriev, and Maslivet (2019) explored the spiro heterocyclization of a related compound, showcasing its utility in creating novel spiro heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research (Dubovtsev, Dmitriev, & Maslivet, 2019).

Antiinflammatory and Analgesic Activity

Muchowski et al. (1985) synthesized derivatives such as 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and assessed their antiinflammatory and analgesic activity. This suggests potential applications in developing new analgesic and anti-inflammatory drugs (Muchowski et al., 1985).

Properties

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c24-18-14-8-7-13-17(18)20-19(21(26)15-9-3-1-4-10-15)22(27)23(28)25(20)16-11-5-2-6-12-16/h1-14,20,26H/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERVJRHIZOEMS-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.